

An In-depth Technical Guide to the Infrared Spectroscopy of Tetrabutylammonium Dichlorobromide

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Compound of Interest

Compound Name: *Tetrabutylammonium
Dichlorobromide*

Cat. No.: *B076075*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of **tetrabutylammonium dichlorobromide**, a quaternary ammonium polyhalide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from the analysis of its constituent ions: the tetrabutylammonium (TBA) cation and the dichlorobromide ($[\text{BrCl}_2]^-$) anion. It also outlines a general experimental protocol for obtaining and analyzing the IR spectrum of this and similar compounds.

Theoretical Infrared Spectral Analysis

The infrared spectrum of **tetrabutylammonium dichlorobromide** can be understood by considering the vibrational modes of its constituent cation and anion.

1.1. Tetrabutylammonium (TBA) Cation ($[\text{N}(\text{C}_4\text{H}_9)_4]^+$)

The TBA cation is characterized by the vibrational modes of its alkyl chains. The primary absorptions are due to C-H and C-N bond stretching and bending.

- **C-H Stretching:** Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm^{-1} region.^{[1][2]} For the butyl chains of the TBA cation, one can expect multiple strong,

sharp peaks in this range corresponding to the symmetric and asymmetric stretching of the CH_2 , and CH_3 groups.

- C-H Bending: The bending vibrations (scissoring, rocking, and wagging) of the CH_2 and CH_3 groups appear in the fingerprint region, roughly between 1350 cm^{-1} and 1470 cm^{-1} .^[2] Specifically, a characteristic methyl rock is often seen around $1370\text{--}1350\text{ cm}^{-1}$.^[2]
- C-N Stretching: The C-N stretching vibrations of the quaternary ammonium group are expected to appear in the $900\text{--}1200\text{ cm}^{-1}$ region. These bands can be complex due to coupling with other vibrations.

1.2. Dichlorobromide ($[\text{BrCl}_2]^-$) Anion

The dichlorobromide anion is a triatomic, linear, or near-linear species. For a linear, symmetric Cl-Br-Cl structure ($D_{\infty h}$ point group), two vibrational modes are expected:

- Symmetric Stretch (ν_1): This mode is IR inactive but Raman active.
- Asymmetric Stretch (ν_3): This mode is IR active and is expected to be a strong absorption.
- Bending (ν_2): This doubly degenerate mode is also IR active.

For an asymmetric Br-Cl-Cl structure ($C_{\infty v}$ point group), all three fundamental vibrations would be IR active. The vibrational frequencies of polyhalide ions are typically found in the far-infrared region (below 400 cm^{-1}).

Expected Infrared Spectrum

The combined IR spectrum of **tetrabutylammonium dichlorobromide** would exhibit the characteristic peaks of the TBA cation in the mid-infrared region ($4000\text{--}400\text{ cm}^{-1}$) and the absorptions of the $[\text{BrCl}_2]^-$ anion in the far-infrared region.

Table 1: Expected IR Absorption Bands for **Tetrabutylammonium Dichlorobromide**

Wavenumber (cm ⁻¹)	Assignment	Expected Intensity
~2850-3000	C-H stretching (alkyl)	Strong, Sharp
~1450-1470	CH ₂ scissoring	Medium
~1370-1380	CH ₃ symmetric bending	Medium
< 400	[BrCl ₂] ⁻ asymmetric stretching and bending	Strong

Note: The exact positions of the [BrCl₂]⁻ anion peaks are not well-documented in the provided search results and would likely require experimental determination or high-level computational modeling.

Experimental Protocols

The following outlines a general procedure for obtaining the FT-IR spectrum of a solid sample like **tetrabutylammonium dichlorobromide**.

3.1. Sample Preparation

Due to the solid nature of the compound, several methods can be employed:

- Potassium Bromide (KBr) Pellet:
 - Thoroughly dry analytical grade KBr powder in an oven to remove any adsorbed water.
 - In an agate mortar and pestle, grind approximately 1-2 mg of the **tetrabutylammonium dichlorobromide** sample with about 100-200 mg of the dried KBr.
 - Transfer the fine powder into a pellet-forming die.
 - Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent disc.^[3]
- Nujol Mull:
 - Grind a small amount of the sample to a fine powder in an agate mortar.

- Add a few drops of Nujol (mineral oil) and continue to grind until a smooth, paste-like mull is formed.
- Spread a thin film of the mull between two KBr or NaCl plates.

3.2. Data Acquisition

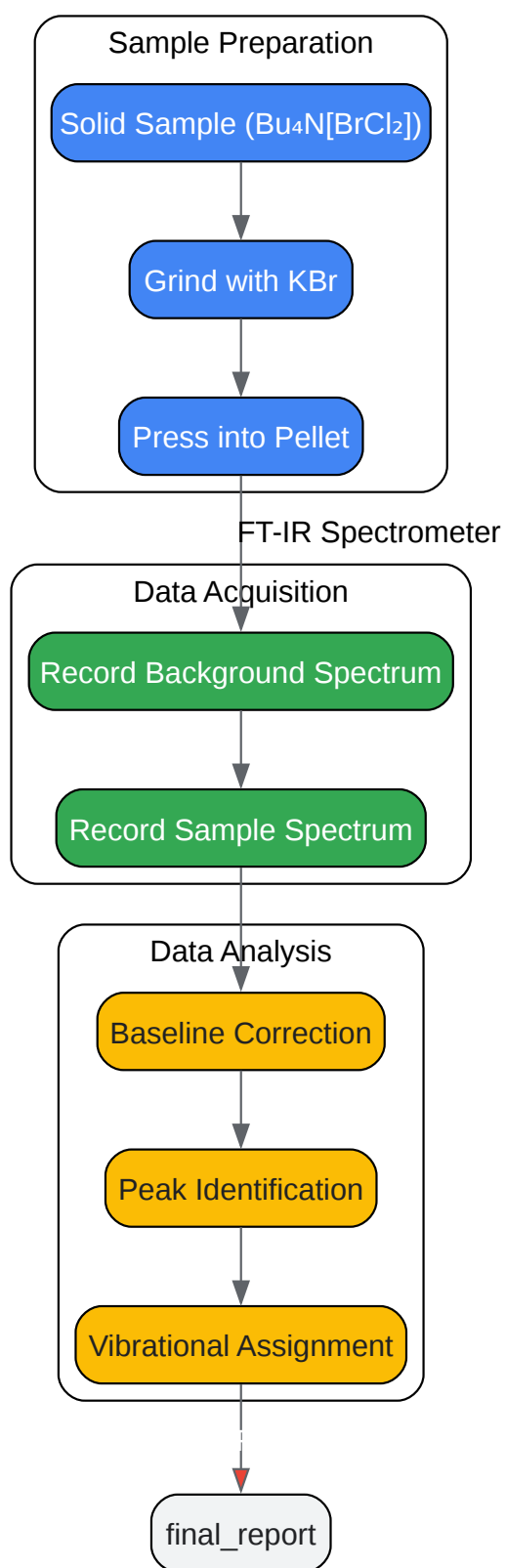
- Record a background spectrum of the pure KBr pellet or the salt plates with Nujol.
- Place the sample in the spectrometer's sample holder.
- Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1} for mid-IR). For observing the polyhalide vibrations, the range should be extended into the far-IR region (e.g., down to 100 cm^{-1}).
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm^{-1} .

3.3. Data Analysis

- The acquired spectrum should be baseline-corrected.
- Identify and label the peak positions (in cm^{-1}).
- Assign the observed absorption bands to the corresponding molecular vibrations based on known group frequencies and theoretical predictions.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for the IR spectroscopic analysis of a solid sample.

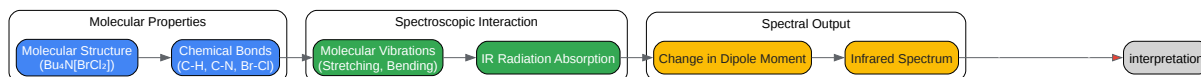


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Caption: Workflow for FT-IR analysis of a solid sample.

Signaling Pathways and Logical Relationships

In the context of IR spectroscopy, a "signaling pathway" can be interpreted as the logical flow from molecular properties to the final spectral output.



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Caption: Logical flow from molecular structure to IR spectrum.

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